molecular formula C17H21N5O3S B5553331 1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide

1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide

Cat. No. B5553331
M. Wt: 375.4 g/mol
InChI Key: PZQWOCOWLHCUSW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered attention for their potential applications in various fields, including medical research and materials science. While specific studies on this compound are limited, related research provides insight into similar compounds' synthesis, structural analysis, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from commercially available precursors. For instance, compounds with similar structural features have been synthesized through reactions involving piperazines and substituted phenyl compounds, indicating a potentially complex yet feasible synthetic route for the target compound (Kuhnast et al., 2006).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic and crystallographic studies, plays a critical role in understanding the compound's properties. For compounds with similar molecular frameworks, techniques such as NMR, IR, and X-ray crystallography have been employed to elucidate their structures, suggesting similar analytical methods could be applied to this compound (Wujec & Typek, 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound could include its interaction with nucleophiles or electrophiles, given the presence of reactive functional groups. Similar compounds have shown a range of chemical reactivities, indicating that this compound might participate in various chemical transformations, potentially yielding novel derivatives with interesting properties (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific data on this compound are not available, related compounds' physical properties have been thoroughly investigated, suggesting that similar analytical approaches could provide valuable insights (Katoch-Rouse & Horti, 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for predicting the compound's interactions in biological systems or in material science applications. Investigations into similar compounds have explored these aspects through experimental and theoretical studies, highlighting the importance of these properties in determining the compound's overall utility and function (El-Emam et al., 2012).

properties

IUPAC Name

1-[2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-25-13-5-3-2-4-12(13)16-19-17(21-20-16)26-10-14(23)22-8-6-11(7-9-22)15(18)24/h2-5,11H,6-10H2,1H3,(H2,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWOCOWLHCUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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